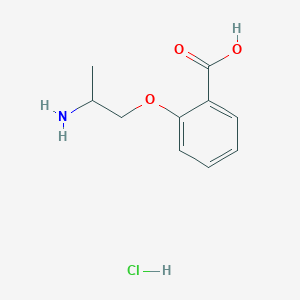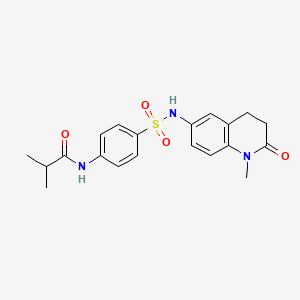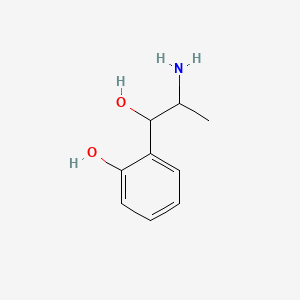![molecular formula C20H22N2O B2586137 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine CAS No. 2419108-25-9](/img/structure/B2586137.png)
4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine, also known as CPI-444, is a small-molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in the field of cancer immunotherapy due to its potential to enhance the anti-tumor immune response.
作用機序
4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine targets the adenosine A2A receptor, which is expressed on the surface of immune cells such as T-cells and natural killer cells. Adenosine binding to the A2A receptor inhibits T-cell activation and proliferation, leading to an immunosuppressive tumor microenvironment. This compound blocks the adenosine A2A receptor, thereby enhancing the anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to enhance the anti-tumor immune response in preclinical studies. It has been shown to increase T-cell activation and proliferation, leading to increased cytokine production and cytotoxic activity against tumor cells. This compound has also been shown to reduce the number of regulatory T-cells in the tumor microenvironment, which are known to suppress the anti-tumor immune response.
実験室実験の利点と制限
4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. It has also shown promising results in preclinical studies, making it a potential candidate for further development as a cancer immunotherapy. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could affect its efficacy and safety.
将来の方向性
There are several future directions for the development of 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine as a cancer immunotherapy. One direction is to test this compound in combination with other immunotherapies such as anti-PD-1 and anti-CTLA-4 antibodies in clinical trials. Another direction is to investigate the potential of this compound in other types of cancer, such as lung cancer and melanoma. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects.
合成法
The synthesis of 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The first step involves the preparation of 4-(2-bromoethyl)pyridine, which is then reacted with 4-(2-methoxyphenyl)acetaldehyde to form the key intermediate, 4-(2-(4-(2-methoxyphenyl)ethenyl)phenyl)-2-bromopyridine. This intermediate is then reacted with cyclopropylmethylamine and sodium azide to form this compound.
科学的研究の応用
4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine has been extensively studied for its potential in cancer immunotherapy. It has been shown to enhance the anti-tumor immune response by blocking the adenosine A2A receptor, which is known to inhibit T-cell activation and proliferation. This compound has been tested in preclinical studies and has shown promising results in combination with other immunotherapies such as anti-PD-1 and anti-CTLA-4 antibodies.
特性
IUPAC Name |
4-[(E)-2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1(2-17-9-11-21-12-10-17)16-5-7-20(8-6-16)23-15-19-14-22(19)13-18-3-4-18/h1-2,5-12,18-19H,3-4,13-15H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKBXSARWRXDRD-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)C=CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)/C=C/C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586054.png)
![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)
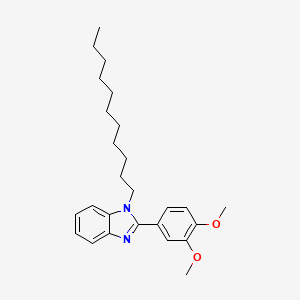

![3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586061.png)
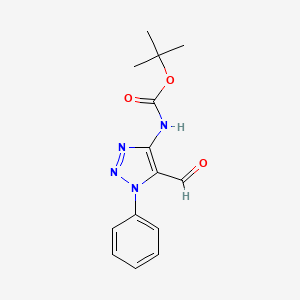

![(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2586065.png)

![(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2586069.png)
![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)
